molecular formula C15H19N3O4S B11171621 3,4,5-triethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

3,4,5-triethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11171621
M. Wt: 337.4 g/mol
InChI Key: MMFWHJOXBGRWKE-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 3,4,5-triethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,4,5-triethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to a decrease in the proliferation of cancer cells and induces apoptosis. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of pathogens .

Comparison with Similar Compounds

3,4,5-triethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H19N3O4S

Molecular Weight

337.4 g/mol

IUPAC Name

3,4,5-triethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C15H19N3O4S/c1-4-20-11-7-10(14(19)17-15-18-16-9-23-15)8-12(21-5-2)13(11)22-6-3/h7-9H,4-6H2,1-3H3,(H,17,18,19)

InChI Key

MMFWHJOXBGRWKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=CS2

Origin of Product

United States

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